
N-Benzyl-2,3-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2,3-dimethoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group attached to the nitrogen atom of an aniline ring, which is further substituted with two methoxy groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,3-dimethoxyaniline typically involves the nucleophilic substitution of a benzyl halide with 2,3-dimethoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic attack on the benzyl halide. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2,3-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-Benzyl-2,3-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N-Benzyl-2,3-dimethoxyaniline exerts its effects involves interactions with specific molecular targets. The methoxy groups on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-2,4-dimethoxyaniline
- N-Benzyl-3,4-dimethoxyaniline
- N-Benzyl-2,5-dimethoxyaniline
Uniqueness
N-Benzyl-2,3-dimethoxyaniline is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other isomers. The 2,3-dimethoxy substitution pattern can result in distinct electronic and steric effects, making it a valuable compound for various applications.
Propiedades
Número CAS |
83818-48-8 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
N-benzyl-2,3-dimethoxyaniline |
InChI |
InChI=1S/C15H17NO2/c1-17-14-10-6-9-13(15(14)18-2)16-11-12-7-4-3-5-8-12/h3-10,16H,11H2,1-2H3 |
Clave InChI |
NJYDHRDABBSQJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


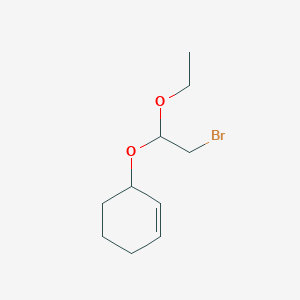
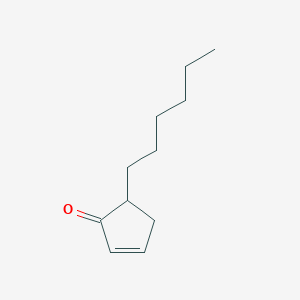
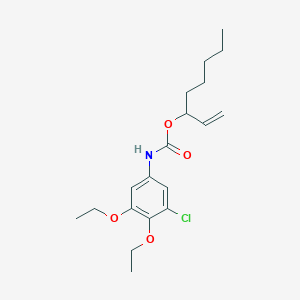
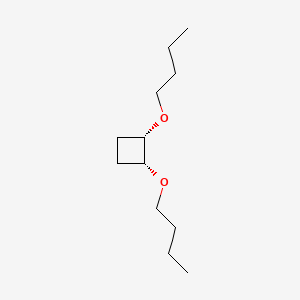
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
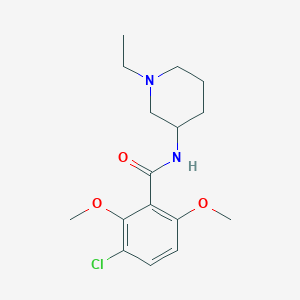
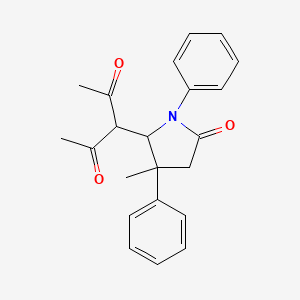
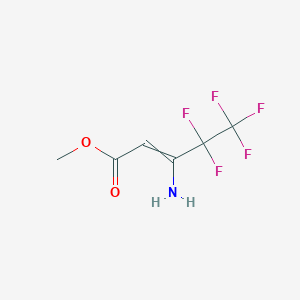
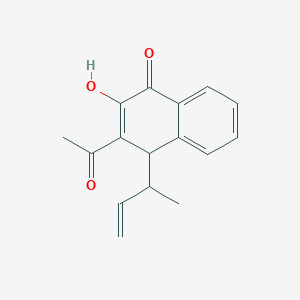
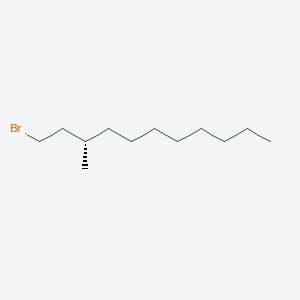
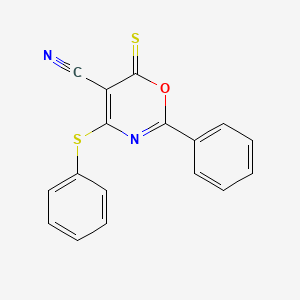

![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)
![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
